p-Hydroxymandelic acid

Description

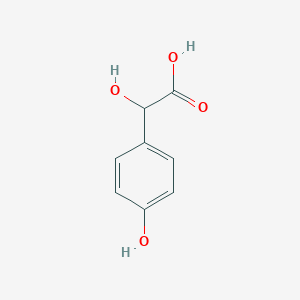

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862596 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-84-1, 7198-10-9 | |

| Record name | (±)-4-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Established Laboratory Synthesis Routes

In the laboratory, the synthesis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is well-documented, with several reliable methods being established. These routes often involve multi-step processes that are adaptable for research and small-scale production.

Hydroxylation Strategies for Phenylacetic Acid Derivatives

One common approach to synthesizing 2-hydroxy-2-(4-hydroxyphenyl)acetic acid involves the hydroxylation of phenylacetic acid derivatives. This strategy focuses on the introduction of hydroxyl groups onto the phenyl ring and the α-carbon of the acetic acid side chain. A key precursor in many of these syntheses is 4-hydroxyphenylacetic acid. wikipedia.org

Microbial hydroxylation presents a biocatalytic method for this transformation. For instance, the microbial hydroxylation of o-bromophenylacetic acid can yield 2-bromo-5-hydroxyphenylacetic acid, demonstrating the potential of microorganisms to introduce hydroxyl groups at specific positions on the phenyl ring. nih.gov While not a direct synthesis of the target compound, this illustrates a biological approach to hydroxylation.

Another chemical method involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine to produce 4-hydroxyphenylacetic acid. wikipedia.org Although this yields the precursor, further hydroxylation at the α-position would be necessary to obtain the final product.

Condensation Reactions Involving 4-Hydroxybenzaldehyde (B117250) and Glyoxylic Acid

A prevalent and efficient method for the synthesis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid involves the condensation reaction between 4-hydroxybenzaldehyde and glyoxylic acid. This reaction is typically carried out in the presence of a base, followed by hydrolysis to yield the desired product. The reaction of phenols with glyoxylic acid is a known method for producing hydroxymandelic acids. google.com

The synthesis of 4-hydroxybenzaldehyde, a key starting material, can be achieved through various means. One industrial method involves the Reimer-Tiemann reaction of phenol (B47542), which produces both 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. sciencemadness.org Another route is the oxidation of p-nitrotoluene to p-aminobenzaldehyde, followed by diazotization and hydrolysis to yield 4-hydroxybenzaldehyde with high conversion rates. chemicalbook.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. Key parameters that are often adjusted include temperature, pH, solvent, and the choice of catalyst.

For instance, in the condensation reaction of 4-hydroxybenzaldehyde and glyoxylic acid, the reaction is often performed by refluxing the mixture in an aqueous or organic solvent under controlled temperature and pH. The choice of base can also influence the reaction's efficiency.

In a related synthesis of 4-hydroxyphenylacetic acid from 3-chloro-4-hydroxyphenylacetic acid, the cleavage of the chloro group is carried out catalytically with hydrogen and a palladium catalyst in an alkaline solution at temperatures between room temperature and the boiling point of the mixture, achieving yields above 90%. google.com This highlights the importance of catalyst selection and temperature control in achieving high yields.

The table below summarizes key parameters and findings from various synthesis routes.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde, Glyoxylic Acid | Base, Hydrolysis, Reflux in aqueous or organic solvent | 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid | Not specified | |

| 3-Chloro-4-hydroxyphenylacetic acid | Hydrogen, Palladium catalyst, Alkaline solution, Room temperature to boiling | 4-Hydroxyphenylacetic acid | >90% | google.com |

| p-Nitrotoluene | Sodium polysulfide, Ethanol, Surfactant, 80-85°C | 4-Hydroxybenzaldehyde | >90% (conversion and yield) | chemicalbook.com |

| p-Aminobenzaldehyde | 40% Sulfuric acid, 30% Sodium nitrite (B80452) solution, 0-3°C, then hydrolysis at 80-85°C | 4-Hydroxybenzaldehyde | >90% | chemicalbook.com |

Industrial-Scale Production Methodologies

The industrial production of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid requires methodologies that are not only efficient and high-yielding but also scalable and cost-effective.

Scalability and Efficiency Considerations in Manufacturing

Scaling up the synthesis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid from the laboratory to an industrial scale presents several challenges. The primary goals are to maintain high yields and purity while ensuring the process is economically viable and safe. ajinomoto.com Industrial processes may incorporate additional purification steps such as crystallization, filtration, and drying to achieve the desired product quality.

The synthesis of the precursor 4-hydroxyphenylacetic acid has been a focus of industrial process development. For example, a method starting from o-chlorophenol and glyoxylic acid to form 3-chloro-4-hydroxymandelic acid, followed by reduction and dehalogenation, has been developed for large-scale production with a total yield of about 65% based on the starting o-chlorophenol. google.com

Advanced Reactor Technologies for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Synthesis

To enhance the efficiency, safety, and scalability of chemical syntheses, advanced reactor technologies are increasingly being adopted in industrial manufacturing. Continuous flow systems, in particular, offer significant advantages over traditional batch reactors for the production of fine chemicals like 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. ajinomoto.comnih.gov

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better product quality, and shorter reaction times. ajinomoto.comvapourtec.com These systems are inherently safer as they handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous chemicals and exothermic reactions. ajinomoto.com The modular nature of continuous flow setups also allows for easy scalability from laboratory research to large-scale industrial production. ajinomoto.com While specific examples of continuous flow synthesis for 2-hydroxy-2-(4-hydroxyphenyl)acetic acid are not detailed in the provided results, the principles of continuous flow chemistry are broadly applicable to its synthesis, particularly for reactions like hydroxylations and condensations. vapourtec.comnih.gov

The table below outlines the advantages of advanced reactor technologies.

| Technology | Advantages |

| Continuous Flow Systems | Enhanced control over reaction conditions, higher yields, better product quality, shorter reaction times, increased safety, easy scalability. ajinomoto.com |

| Continuous Stirred Tank Reactor (CSTR) | Suitable for slow and heterogeneous reactions, can be used in cascades for processes like continuous crystallizations. ajinomoto.com |

Chemical Transformations and Derivative Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

Oxidation Reactions of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid and its Derivatives

The oxidation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as 4-hydroxymandelic acid (4-HMA), and its derivatives can yield various products depending on the oxidizing agent and reaction conditions. The hydroxyl groups present in the molecule are susceptible to oxidation, potentially forming corresponding ketones or carboxylic acids.

One significant oxidation product is 4-hydroxybenzoylformic acid (4-HBF), also referred to as 4-hydroxyphenylglyoxylic acid (4-HPGA). This transformation can be achieved through enzymatic catalysis. For instance, an engineered alcohol oxidase (AOx) derived from hydroxymandelate oxidase (HMO) has demonstrated the ability to selectively oxidize the (S)-enantiomer of 4-HMA to 4-HPGA with high efficiency. acs.org This enzymatic oxidation represents a key step in cascades designed for the high-yield conversion of racemic mandelic acids. acs.org

Furthermore, the oxidation of 4-HMA can lead to oxidative decarboxylation, a reaction catalyzed by enzymes like laccase and bilirubin (B190676) oxidases. oup.com This process is believed to occur through the enzyme-catalyzed abstraction of a hydrogen atom from the phenolic hydroxyl group. oup.com In some metabolic pathways, such as in the bacterium Pseudomonas convexa, L-4-hydroxymandelate oxidase, a particulate enzyme requiring flavin adenine (B156593) dinucleotide (FAD) and Mn2+, catalyzes the oxidative decarboxylation of 4-HMA to 4-hydroxybenzaldehyde. nih.gov

Electrochemical methods can also be employed for the oxidation of related compounds. For example, the oxidation of 3,4-dihydroxymandelic acid (DOMA) proceeds through a two-electron step to form an o-benzoquinone, which then undergoes decarboxylation. nih.gov While this specific example involves a catechol derivative, it highlights the potential for electrochemical oxidation of the mandelic acid moiety. nih.gov

The major products resulting from the oxidation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid include 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid. The formation of 4-hydroxybenzaldehyde is a key step in some bacterial degradation pathways of mandelic acid. nih.gov

Table 1: Oxidation Reactions of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| (S)-4-Hydroxymandelic acid | Engineered Alcohol Oxidase (AOx) | 4-Hydroxyphenylglyoxylic acid | acs.org |

| 4-Hydroxymandelic acid | Laccase / Bilirubin Oxidases | Oxidative decarboxylation products | oup.com |

| L-4-Hydroxymandelic acid | L-4-hydroxymandelate oxidase | 4-Hydroxybenzaldehyde | nih.gov |

| 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | General Oxidizing Agents | 4-Hydroxybenzaldehyde or 4-hydroxybenzoic acid |

Reduction Pathways of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The reduction of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid can lead to the formation of alcohol derivatives. A primary product of this reduction is 4-hydroxyphenylethanol.

Various reducing agents known for the reduction of α-hydroxy-phenylacetic acids and mandelic acids can be employed. google.com These include catalytic hydrogenation with a noble metal catalyst, such as palladium on carbon (Pd/C). google.comgoogle.com Other methods involve the use of sodium borohydride (B1222165) or nascent hydrogen. google.com

A more classical approach involves the use of hydriodic acid or a combination of iodine and red phosphorus. google.com This method is effective for the reduction of the α-hydroxyl group. For instance, the reduction of 3-chloro-4-hydroxymandelic acid to 3-chloro-4-hydroxyphenylacetic acid can be carried out using red phosphorus and iodine in glacial acetic acid. google.com Subsequently, the chloro group can be removed by catalytic hydrogenation to yield 4-hydroxyphenylacetic acid. google.comwikipedia.org

The synthesis of tyrosol (4-hydroxyphenylethanol) can also be achieved through methods starting from different precursors, such as the reduction of ethyl-hydroxybenzoate. patsnap.com

Table 2: Reduction Pathways of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid and its Analogs

| Reactant | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | General Reducing Agents | 4-Hydroxyphenylethanol | |

| 3-Chloro-4-hydroxymandelic acid | Red phosphorus and iodine | 3-Chloro-4-hydroxyphenylacetic acid | google.com |

| 3-Chloro-4-hydroxyphenylacetic acid | Hydrogen and palladium catalyst | 4-Hydroxyphenylacetic acid | google.com |

| 2-(4-nitrophenyl)ethyl nitrate | Hydrogen and Pd/C catalyst | 2-(4-aminophenyl)ethanol | google.com |

Substitution Reactions Involving the Hydroxyl and Carboxylic Acid Moieties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The hydroxyl and carboxylic acid groups of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid are amenable to various substitution reactions, primarily leading to the formation of esters and ethers.

Esterification: The carboxylic acid moiety can be esterified to produce compounds like 4-hydroxymandelic acid ethyl ester. cymitquimica.com Standard esterification methods, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst, can be employed. youtube.comkhanacademy.org For substrates that are sensitive to acidic conditions, alternative methods like the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are suitable. commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2), which is then reacted with an alcohol. commonorganicchemistry.com Alkylation of the carboxylic acid with agents such as iodomethane (B122720) or trimethylsilyldiazomethane (B103560) can also yield methyl esters. commonorganicchemistry.com

Etherification: The phenolic hydroxyl group can undergo etherification. For example, in the synthesis of the drug atenolol (B1665814), 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is a key intermediate. wikipedia.orggoogle.com The synthesis of atenolol involves the formation of an ether linkage at the phenolic hydroxyl group.

Table 3: Substitution Reactions of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (Fischer) | Ester | youtube.comkhanacademy.org |

| Esterification | DCC, DMAP, Alcohol (Steglich) | Ester | commonorganicchemistry.com |

| Esterification | 1. SOCl2, 2. Alcohol | Ester | commonorganicchemistry.com |

| Etherification | Alkylating agent | Ether |

Novel Derivatization Strategies for Enhancing Bioactivity of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Analogues

Derivatization of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and its analogues is a strategy employed to enhance their biological activity. These modifications can target the core structure to interact more effectively with biological targets.

One approach involves the synthesis of aminomethylated derivatives. For instance, the Mannich reaction can be used to introduce aminomethyl groups onto phenolic structures, a strategy that has been applied to various bioactive molecules to enhance their properties. nih.gov

Another strategy focuses on creating hybrid molecules. For example, combining the 4-hydroxymandelic acid scaffold with other bioactive pharmacophores can lead to novel compounds with potentially synergistic or enhanced activities. The synthesis of thieno[2,3-c]isoquinoline-2-carboxamide derivatives from related starting materials has been explored for insecticidal activity, demonstrating how structural modifications can lead to specific biological functions. acs.org

Furthermore, the synthesis of various ester and amide derivatives can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. For example, 4-hydroxyphenylacetic acid, a closely related compound, is used in the synthesis of atenolol, a beta-blocker, and has been derivatized to explore its anti-inflammatory and other biological activities. wikipedia.orgchemicalbook.com The synthesis of various derivatives of benzoic acids, including 4-hydroxybenzoic acid, through metabolic engineering highlights the potential for creating a diverse range of compounds with applications in pharmaceuticals and other industries. researchgate.net

The synthesis of 2-amino-2-(4-hydroxyphenyl)acetic acid, a glycine (B1666218) derivative, points to another avenue for derivatization, where the introduction of an amino group can significantly alter the biological profile of the molecule. medchemexpress.com

Table 4: Examples of Derivatization Strategies

| Strategy | Example Reaction/Modification | Potential Bioactivity Enhancement | Reference |

|---|---|---|---|

| Aminomethylation | Mannich reaction on phenolic ring | Altered receptor binding, improved solubility | nih.gov |

| Hybrid Molecule Synthesis | Paal–Knorr reaction to form pyrrolyl derivatives | Introduction of new pharmacophores, potential for new biological targets | acs.org |

| Ester/Amide Formation | Acylation of hydroxyl or amino groups | Modified pharmacokinetic properties, targeted delivery | chemicalbook.com |

| Introduction of Amino Groups | Synthesis of amino acid derivatives | Altered biological activity, potential as enzyme inhibitors or receptor ligands | medchemexpress.com |

Biological and Pharmacological Research of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Antioxidant Activity Investigations of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The antioxidant properties of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid are a significant area of study, with research indicating its ability to scavenge free radicals and mitigate oxidative stress. Its phenolic structure is believed to be central to this activity.

Radical Scavenging Mechanisms of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The antioxidant effect of phenolic compounds like 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is largely attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). frontiersin.orgnih.gov This process interrupts the chain reactions of oxidation, thereby preventing cellular damage. frontiersin.org The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. frontiersin.org In contrast, the SET mechanism involves the transfer of an electron to the free radical, forming a radical anion. frontiersin.org The efficiency of these mechanisms is influenced by the molecular structure of the antioxidant, particularly the presence and position of hydroxyl groups on the aromatic ring, which can stabilize the resulting phenoxyl radical through resonance. frontiersin.orgnih.gov

Assessment of Oxidative Stress Modulation by 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid in Cellular Systems

Studies have shown that 2-hydroxy-2-(4-hydroxyphenyl)acetic acid can modulate oxidative stress within cellular systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. mdpi.commdpi.com These reactive species can damage vital cellular components like lipids, proteins, and DNA. nih.govmdpi.com

Research on related phenolic compounds has demonstrated their ability to protect against lipid peroxidation and protein oxidation in model systems like rat liver mitochondria. doi.org For instance, hydroxybenzyl alcohols, which share structural similarities, have been shown to restore the activity of depleted antioxidant enzymes such as manganese superoxide (B77818) dismutase (Mn-SOD). doi.org This suggests that 2-hydroxy-2-(4-hydroxyphenyl)acetic acid may exert its protective effects by not only directly scavenging radicals but also by supporting the endogenous antioxidant defense systems. doi.orgmdpi.com

Comparative Studies with Reference Antioxidants (e.g., Ascorbic Acid)

When evaluating the antioxidant potential of a compound, it is often compared to well-established antioxidants like ascorbic acid (Vitamin C). Ascorbic acid is a potent electron donor and a primary defense against free radicals in the blood and plasma. mdpi.com It effectively inhibits lipid peroxidation and can regenerate other antioxidants like vitamin E. mdpi.com

Studies comparing different phenolic compounds have revealed that their antioxidant efficacy can be comparable to that of alpha-tocopherol (B171835) (a form of Vitamin E). doi.org The antioxidant capacity of phenolic acids is closely linked to their structural features, such as the number and position of hydroxyl groups. nih.gov For instance, theoretical calculations have shown that in an aqueous environment, ascorbic acid exhibits very high antioxidant performance. nih.gov Comparative studies are crucial to determine the relative potency of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid against such standards.

Anti-inflammatory Properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

In addition to its antioxidant effects, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid has demonstrated anti-inflammatory properties. This suggests its potential to interfere with the signaling pathways that drive inflammation.

Modulation of Inflammatory Pathways by 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

Research indicates that this compound can modulate inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov The anti-inflammatory effects of phenolic compounds can be attributed to their interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. For example, some phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.

Inhibition of Pro-inflammatory Cytokines and Enzymes by 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

A key aspect of the anti-inflammatory activity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Cytokines are signaling proteins that play a crucial role in regulating immune and inflammatory responses.

Studies on related compounds have shown a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cellular models. nih.gov For example, in vitro studies on human macrophages treated with a similar compound showed a significant decrease in the expression of TNF-α and IL-6. Furthermore, research on 4-hydroxyphenylacetic acid, a structurally related compound, has demonstrated its ability to inhibit increases in TNF-α, IL-1β, and IL-6 levels in animal models of acute lung injury. caymanchem.commedkoo.com This suggests that 2-hydroxy-2-(4-hydroxyphenyl)acetic acid may exert its anti-inflammatory effects by downregulating these critical inflammatory mediators.

Below is a table summarizing the observed effects of related compounds on pro-inflammatory markers:

| Compound | Model System | Observed Effect on Pro-inflammatory Markers |

| A related phenolic compound | Human macrophages (in vitro) | ~50% reduction in TNF-α and IL-6 expression |

| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduction in serum levels of IL-1β and TNF-α nih.gov |

| 4-Hydroxyphenylacetic acid | Rat model of acute lung injury | Inhibition of increases in TNF-α, IL-1β, and IL-6 in lung tissue caymanchem.commedkoo.com |

Antimicrobial Efficacy of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid and its Derivatives

Research into the antimicrobial properties of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and its derivatives has shown promising results, particularly against resilient bacterial and fungal strains. These compounds are being explored as potential scaffolds for the development of new antimicrobial agents.

Activity against Multidrug-Resistant Bacterial Pathogens

Derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid have demonstrated notable activity against a range of multidrug-resistant bacterial pathogens. Studies have shown that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study highlighted that derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid displayed varying degrees of activity against Gram-positive bacteria like Staphylococcus aureus. Another study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that specific compounds were active against MRSA with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. mdpi.com Furthermore, some derivatives have shown activity against Gram-negative bacteria such as carbapenemase-producing E. coli and K. pneumoniae, with MIC values of 64 µg/mL. mdpi.com The incorporation of heterocyclic substituents, such as nitro thiophene (B33073) and nitro furan, into the structure of these derivatives significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative pathogens. mdpi.com

Antifungal Properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Derivatives

The antifungal potential of derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid has also been a focus of investigation. A specific enantiomer, (R)-(-)-p-hydroxymandelic acid, has been shown to possess antifungal properties. nih.gov Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed that compounds bearing thiophene and dimethylpyrrole substituents demonstrated promising antifungal activity against all tested fungal isolates, including the challenging azole-resistant Candida auris. mdpi.com Studies have reported that derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid showed activity against drug-resistant fungi like Candida auris, with MIC values ranging from 1 to 64 µg/mL.

Determination of Minimum Inhibitory Concentrations (MIC) for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Analogues

The Minimum Inhibitory Concentration (MIC) is a critical measure of the potency of an antimicrobial agent, representing the lowest concentration that inhibits the visible growth of a microorganism. nih.govmdpi.com For derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, MIC values have been determined against various pathogens to quantify their antimicrobial efficacy.

One study reported that derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid exhibited MIC values ranging from 1 to 64 µg/mL against Gram-positive bacteria and drug-resistant fungi. In a separate study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a hydrazone compound with a phenyl substituent showed an MIC of 32 µg/mL against a methicillin-resistant S. aureus strain. mdpi.com Another derivative from the same study displayed activity against carbapenemase-producing E. coli and K. pneumoniae with MICs of 64 µg/mL. mdpi.com

The following table provides a summary of the reported MIC values for some derivatives of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and related compounds against various microbial pathogens.

| Compound/Derivative | Pathogen | MIC (µg/mL) |

| 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid derivatives | Staphylococcus aureus | 1 - 64 |

| 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid derivatives | Candida auris | 1 - 64 |

| Hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Methicillin-resistant S. aureus TCH-1516 | 32 mdpi.com |

| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Carbapenemase-producing E. coli AR-0001 | 64 mdpi.com |

| Dihydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Carbapenemase-producing K. pneumoniae AR-003 | 64 mdpi.com |

Mechanistic Investigations into the Bioactivity of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Molecular Target Identification and Interaction Profiling of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The biological activity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as 4-hydroxymandelic acid (HMA), is initiated by its interaction with specific protein targets. Research has identified several enzymes for which HMA serves as a substrate or product, providing clear evidence of direct molecular engagement.

In the realm of microbial metabolism, HMA is a key intermediate. Studies on Pseudomonas convexa show that this bacterium metabolizes mandelic acid through a pathway involving HMA. nih.gov Two enzymes in this pathway have been identified as direct molecular targets:

L-Mandelate-4-hydroxylase : A soluble enzyme that converts L-mandelate to HMA. nih.gov

L-4-hydroxymandelate oxidase : A particulate, decarboxylating enzyme that acts on HMA as its substrate. nih.gov

Furthermore, the biosynthesis of HMA itself points to another class of molecular targets. In engineered Saccharomyces cerevisiae, hydroxymandelate synthase (Hms) from bacteria like Amycolatopsis orientalis and Nocardia uniformis is used to produce HMA from its precursor, 4-hydroxyphenylpyruvate. nih.gov This enzyme is a crucial molecular target for the biotechnological production of the compound. nih.gov

Detailed interaction profiling for the (S)-enantiomer is available through crystallographic studies. The structure of (S)-4-hydroxymandelate synthase has been resolved in complex with its product, providing a precise map of the interactions within the enzyme's active site. nih.gov

Identified Molecular Targets of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

| Molecular Target | Organism/Source | Role/Interaction | Reference |

|---|---|---|---|

| (S)-4-Hydroxymandelate Synthase (Hms) | Amycolatopsis orientalis, Nocardia uniformis | Enzyme that synthesizes the compound from 4-hydroxyphenylpyruvate. | nih.gov |

| L-Mandelate-4-hydroxylase | Pseudomonas convexa | Metabolizes L-mandelate to form the compound. | nih.gov |

| L-4-hydroxymandelate oxidase | Pseudomonas convexa | Metabolizes the compound via oxidative decarboxylation. | nih.gov |

Enzymatic Modulation by 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The bioactivity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is linked to its ability to modulate the function of specific enzymes, particularly those involved in cellular stress responses.

Effects on Enzymes Involved in Oxidative Stress Responses

The compound is directly involved in pathways that manage oxidative processes. The enzymes identified in Pseudomonas convexa are prime examples of its interaction with redox enzymes. L-Mandelate-4-hydroxylase is an oxygenase, and L-4-hydroxymandelate oxidase is an oxidase; both enzyme classes are central to managing oxidative transformations. nih.gov The interaction of HMA with these enzymes demonstrates its role as a substrate in oxidative metabolic pathways. nih.gov While the compound is noted to modulate enzymes involved in oxidative stress, specific targets within mammalian systems are not extensively detailed in the available literature. nih.gov

Influence on Inflammatory Enzyme Pathways

Research suggests that 2-hydroxy-2-(4-hydroxyphenyl)acetic acid may exert biological effects through the modulation of enzymes involved in inflammation. nih.gov However, specific molecular targets within key inflammatory cascades, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, have not been explicitly identified in scientific literature. Similarly, direct modulation of central inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) by this specific compound is not well-documented.

Role of Hydrogen Bonding and Molecular Interactions in 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid's Bioactivity

The chemical structure of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid dictates its ability to interact with biological targets. The molecule possesses distinct functional groups—a phenolic hydroxyl group, an alpha-hydroxyl group, and a carboxylic acid group—that are key to its bioactivity. nih.gov These groups allow the compound to form a network of hydrogen bonds and other molecular interactions with the active sites of enzymes and receptors. nih.gov

The significance of these interactions is underscored by the compound's molecular properties. It has a defined capacity for forming hydrogen bonds, which is crucial for its recognition and binding to protein targets.

Molecular Properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Influencing Bioactivity

| Property | Value | Significance | Reference |

|---|---|---|---|

| Hydrogen Bond Donors | 3 | Enables donation of protons to form H-bonds with electronegative atoms in a binding site. | nih.gov |

| Hydrogen Bond Acceptors | 4 | Enables acceptance of protons to form H-bonds with donor groups in a binding site. | nih.gov |

| Rotatable Bond Count | 2 | Provides conformational flexibility to adapt to the shape of a binding pocket. | nih.gov |

| Polar Surface Area | 77.76 Ų | Contributes to the molecule's solubility and ability to cross biological membranes. | nih.gov |

The precise nature of these interactions can be seen in the crystal structure of (S)-4-hydroxymandelate synthase. Within the active site of this enzyme, the hydroxyl and carboxylate groups of the HMA molecule form specific, targeted hydrogen bonds with amino acid residues, anchoring it in a position that is optimal for the enzymatic reaction. This demonstrates that the specific geometry and electronic properties conferred by its functional groups are fundamental to its molecular recognition and resulting bioactivity.

Biochemical and Metabolic Research of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Occurrence and Role in Plant Metabolism

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as 4-hydroxymandelic acid (4-HMA), is a phenolic acid that has been noted in various biological systems. biosynth.com While its roles in plant metabolism are not as extensively documented as other phenolic compounds, its structural relationship to key metabolic intermediates suggests its involvement in significant biochemical pathways.

Participation in Photorespiration and Related Pathways

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, competing with the carbon-fixing Calvin cycle. It begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide. khanacademy.org This process involves a series of reactions that salvage carbon from phosphoglycolate, a toxic two-carbon compound. khanacademy.orgnih.gov The pathway moves metabolites between chloroplasts, peroxisomes, and mitochondria, ultimately converting two molecules of phosphoglycolate into one molecule of 3-phosphoglycerate, which can re-enter the Calvin cycle, and one molecule of CO2. khanacademy.org

Plants have evolved different strategies to minimize photorespiration, such as the C4 and CAM pathways, which concentrate CO2 around the RuBisCO enzyme. libretexts.orgpressbooks.pub The C4 pathway separates initial carbon fixation and the Calvin cycle into different cell types (mesophyll and bundle-sheath cells), while CAM plants separate these processes in time (night and day). libretexts.orgpressbooks.pub

While photorespiration is a well-established pathway involving metabolites like glycolate, glycine (B1666218), and serine, the direct participation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in this specific process is not clearly detailed in current research literature. khanacademy.orgnih.gov Its structural similarity to other plant metabolites suggests potential, yet unconfirmed, interactions with related pathways.

Biosynthetic Routes in Plant Systems (e.g., from Lignin-Related Compounds)

The biosynthesis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in plants and microorganisms can occur through various enzymatic reactions. Lignin (B12514952), a complex polymer of aromatic compounds, is a major component of plant cell walls, and its degradation can yield a variety of phenolic precursors. nih.gov While the direct synthesis from lignin is not fully elucidated, related pathways provide insight.

In microorganisms, the synthesis of 4-HMA has been achieved by engineering the aromatic amino acid pathway. nih.gov A key enzymatic step is the conversion of 4-hydroxyphenylpyruvic acid, an intermediate in tyrosine metabolism, into 4-HMA. nih.govwikipedia.org This reaction is catalyzed by (S)-p-hydroxymandelate synthase. wikipedia.org

| Enzyme | Substrate | Product | Organism/System |

| (S)-p-hydroxymandelate synthase | 4-Hydroxyphenylpyruvic acid + O₂ | (S)-4-Hydroxymandelic acid + CO₂ | Amycolatopsis orientalis nih.gov |

| Hydroxyphenylpyruvate dioxygenase-like (HPDL) | 4-Hydroxyphenylpyruvic acid | 4-Hydroxymandelic acid | Human cells nih.gov |

| Chemical Synthesis | Phenol (B47542) + Glyoxylic acid | 4-Hydroxymandelic acid | Industrial Process wikipedia.org |

Engineered Saccharomyces cerevisiae (yeast) has been used for the de novo biosynthesis of 4-HMA from glucose by introducing the gene for hydroxymandelate synthase from the bacterium Amycolatopsis orientalis. nih.gov By further modifying the yeast's aromatic amino acid pathway to increase the supply of the precursor 4-hydroxyphenylpyruvate, researchers significantly enhanced the production of 4-HMA. nih.gov

Mammalian Metabolism and Biotransformation of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

In mammals, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is recognized as a metabolite with significant roles, particularly in cellular energy production.

Metabolic Fate in Human and Animal Models (e.g., hepatocytes, rat, monkey, human)

Recent research has identified 2-hydroxy-2-(4-hydroxyphenyl)acetic acid as a crucial intermediate in the mammalian biosynthesis of Coenzyme Q10 (CoQ10). nih.gov CoQ10 is an essential component of the mitochondrial electron transport chain and a vital antioxidant. nih.gov

The production of 4-HMA in human cells is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), which was previously a protein of unknown function. nih.gov This enzyme converts 4-hydroxyphenylpyruvic acid, a metabolite of the amino acid tyrosine, into 4-HMA. Subsequently, 4-HMA is thought to be converted to 4-hydroxybenzoate (B8730719) (4-HB), which serves as the precursor for the synthesis of the CoQ10 headgroup. nih.gov This pathway highlights a significant metabolic role for 4-HMA within human cells, including hepatocytes, which are primary sites of metabolism. nih.govnih.govnih.gov

Excretion Profiles and Metabolite Identification

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has been identified in human urine, indicating it is a compound that is excreted from the body. hmdb.ca Studies have developed methods for the determination of its enantiomers in urine using high-performance liquid chromatography. hmdb.ca

While the complete metabolic breakdown pathway in humans is still under investigation, studies in microorganisms offer potential insights. In Pseudomonas convexa, 4-HMA is metabolized through a pathway involving the following intermediates: nih.gov

4-Hydroxybenzaldehyde (B117250)

4-Hydroxybenzoic acid

3,4-Dihydroxybenzoic acid

This degradation pathway suggests that similar oxidative and decarboxylation reactions could be part of its biotransformation in mammals.

Association with Inborn Errors of Metabolism (e.g., Phenylketonuria)

Inborn errors of metabolism are genetic disorders that result in defective enzyme activity, leading to the accumulation or deficiency of specific metabolites. oregon.govmerckmanuals.com Phenylketonuria (PKU) is a well-known inborn error of amino acid metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. nih.govmedscape.comyoutube.com This leads to an accumulation of phenylalanine and its metabolites. nih.gov

| Compound | Associated Inborn Error of Metabolism | Reference |

| Phenylalanine | Phenylketonuria (PKU) nih.govmedscape.com | |

| Tyrosine | Tyrosinemia hmdb.caphytohub.eu | |

| 4-Hydroxybutyric acid | 4-Hydroxybutyric aciduria nih.govnih.gov | |

| 3,4-Dihydroxymandelic acid | Tyrosinemia type I hmdb.ca |

Microbial Metabolism of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The microbial world harbors a vast array of metabolic capabilities, including the synthesis and degradation of complex aromatic compounds. 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as p-hydroxymandelic acid, is one such compound that intersects with various microbial metabolic pathways. Its significance in microbiology stems from its role as both a product of microbial synthesis and an intermediate in the breakdown of other aromatic molecules.

Role in Microbial Fermentation Processes

The role of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in microbial fermentation is primarily twofold: as a valuable target product of biotechnological synthesis and as a transient intermediate in the catabolism of other aromatic compounds.

As a Target Product in Fermentation:

Microbial fermentation offers an environmentally sustainable alternative to the chemical synthesis of valuable specialty chemicals. nih.gov 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is a precursor for the synthesis of pharmaceuticals and other fine chemicals. nih.gov Consequently, there is significant interest in developing microbial fermentation processes for its production from renewable feedstocks like glucose. nih.gov

The efforts to engineer Saccharomyces cerevisiae for the high-level production of this compound exemplify its importance as a target molecule in fermentation. nih.gov By harnessing the metabolic machinery of the yeast and introducing specific enzymatic activities, it is possible to channel the carbon flow from a simple sugar to this complex aromatic acid. nih.gov This approach is a cornerstone of modern industrial biotechnology, aiming to replace petrochemical-based manufacturing with more sustainable biological processes.

As a Metabolic Intermediate:

Advanced Analytical Techniques for the Characterization and Quantification of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing a detailed fingerprint of its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons) within the molecule. For 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the single proton on the alpha-carbon (the carbon adjacent to the carboxylic acid), and the acidic and phenolic protons. An example of ¹H NMR data in a deuterated solvent like DMSO-d₆ shows characteristic chemical shifts for the aromatic protons around 7.20 ppm and 6.73 ppm, and for the methine proton (α-hydrogen) at approximately 4.90 ppm. chemicalbook.com

¹³C NMR Spectroscopy provides information on the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The expected chemical shift regions for 2-hydroxy-2-(4-hydroxyphenyl)acetic acid include signals for the carboxylic acid carbon (typically 170-180 ppm), the aromatic carbons (110-160 ppm), and the alpha-carbon bearing a hydroxyl group (around 70-80 ppm). bhu.ac.inoregonstate.edu

¹⁷O NMR Spectroscopy , while less common, could theoretically be used to probe the oxygen environments of the two hydroxyl groups and the carboxylic acid group. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, its application is specialized and data for this specific compound are not widely reported.

Table 1: Typical ¹H NMR Chemical Shifts for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid in DMSO-d₆ This is an interactive table. Column headers can be clicked to sort data.

| Proton Type | Number of Protons | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic (ortho to -CH(OH)COOH) | 2 | ~ 7.20 | Doublet |

| Aromatic (ortho to -OH) | 2 | ~ 6.73 | Doublet |

| Methine (-CH (OH)COOH) | 1 | ~ 4.90 | Singlet |

| Phenolic (-OH) | 1 | Variable (broad) | Singlet |

| Carboxylic (-COOH) | 1 | Variable (broad) | Singlet |

| α-Hydroxyl (-OH) | 1 | Variable (broad) | Singlet |

Data sourced from representative spectra. chemicalbook.com Actual shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FTIR spectrum of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid displays characteristic absorption bands that confirm its key structural features.

The presence of the multiple hydroxyl (-OH) groups (phenolic, alcoholic, and carboxylic) results in a strong, broad absorption band in the high-frequency region of the spectrum. The carbonyl (C=O) group of the carboxylic acid gives rise to a very strong, sharp absorption. The aromatic ring is identified by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H bending vibrations at lower wavenumbers. ucla.edu

Table 2: Characteristic FTIR Absorption Bands for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid This is an interactive table. Column headers can be clicked to sort data.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic acid, Phenol (B47542), Alcohol) | Stretching | 3500 - 2500 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic acid) | Stretching | 1750 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1610 - 1450 | Medium to Weak |

| C-O (Alcohol, Carboxylic acid) | Stretching | 1300 - 1050 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |

Wavenumber ranges are approximate and based on standard FTIR correlation tables. ucla.edulibretexts.org

Chromatographic and Mass Spectrometric Approaches

For the quantification of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, especially at low concentrations in complex samples like biological fluids, chromatography coupled with mass spectrometry is the methodology of choice. These hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

UPLC-MS/MS is a highly sensitive and specific technique for quantifying analytes in complex matrices. The UPLC system uses columns with small particle sizes to achieve high-resolution separation in a short amount of time. For 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, a reverse-phase C18 column is typically employed for separation.

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), which can be operated in either positive or negative mode. For acidic compounds like this one, negative ion mode is often preferred, generating the deprotonated molecule [M-H]⁻. This ion is then selected in the first mass analyzer, fragmented, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. However, due to the compound's low volatility and polar nature stemming from its hydroxyl and carboxylic acid groups, a chemical derivatization step is required prior to analysis. This process converts the polar functional groups into less polar, more volatile derivatives.

A common derivatization method is silylation, which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivative is sufficiently volatile and thermally stable for GC separation and subsequent detection and quantification by mass spectrometry.

Method Validation Protocols for Biological Matrices (e.g., Serum)

To ensure that an analytical method for quantifying 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in a biological matrix like serum is reliable and reproducible, it must undergo a thorough validation process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which typically assesses the following parameters:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components.

Accuracy : The closeness of the determined value to the nominal or known true value. It is often expressed as the percentage of recovery.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantification (LLOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw cycles, short-term storage (bench-top), and long-term storage.

Validation ensures that the chosen analytical method produces data that is fit for its intended purpose, which is critical for clinical and research applications.

Thermogravimetric Analysis (TGA) for Hydrate Confirmation

Thermogravimetric Analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.com It is a highly effective method for determining the presence and quantity of volatile components, such as water in a hydrate.

For 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, which commonly occurs as a monohydrate (C₈H₈O₄·H₂O), TGA is instrumental in confirming the presence of water of hydration. wikipedia.org In a typical TGA experiment, a small amount of the compound is heated at a constant rate. The resulting thermogram plots the percentage of mass loss against temperature. libretexts.org

The dehydration process is observed as a distinct step-wise mass loss in the thermogram. The loss of weakly adsorbed or surface water typically occurs at temperatures between 30°C and 150°C. researchgate.netresearchgate.net The loss of bound water of hydration happens at a specific temperature range, which corresponds to the energy required to break the bonds holding the water molecules within the crystal lattice. ebatco.com

The theoretical mass of one mole of water in 2-hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate can be calculated to verify the experimental results. With a molecular weight of 168.15 g/mol for the anhydrous compound and 186.16 g/mol for the monohydrate, the theoretical weight loss of water is approximately 9.68%. cymitquimica.com A measured weight loss in the TGA that closely matches this theoretical value confirms the presence of a monohydrate.

| Compound Form | Molecular Formula | Total Molecular Weight (g/mol) | Molecular Weight of Water (g/mol) | Theoretical Water Content (%) |

|---|---|---|---|---|

| Monohydrate | C₈H₁₀O₅ | 186.16 | 18.015 | 9.68 |

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification

Powder X-ray Diffraction is a powerful and non-destructive technique used to analyze the crystal structure of a solid material. creative-biostructure.com It is a primary method for identifying different crystalline forms, known as polymorphs. Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice. rigaku.com These different forms can exhibit distinct physical properties.

The fundamental principle of PXRD is based on the constructive interference of a monochromatic X-ray beam scattered at specific angles from the lattice planes of a crystalline sample. nih.gov The resulting diffraction pattern is unique to a specific crystal structure, acting as a "fingerprint" for that particular solid form. researchgate.net A PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle, 2θ (2-theta).

In the context of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, PXRD is used to:

Identify the crystalline form: By comparing the experimental PXRD pattern of a sample to a database of known patterns, the specific polymorph can be identified. intertek.com

Distinguish between anhydrous and hydrated forms: Hydrates are a type of pseudopolymorph and will produce a different diffraction pattern from the anhydrous form due to the presence of water molecules in the crystal lattice. rigaku.com

Detect polymorphic impurities: The technique is sensitive enough to detect small amounts of an undesired crystalline form within a bulk sample. creative-biostructure.comrigaku.com

Monitor for polymorphic transitions: PXRD can be used to study the stability of a crystalline form under various conditions (e.g., temperature, humidity, pressure) and detect any phase transitions to another form. intertek.com

Different polymorphic forms (e.g., Form I, Form II) of a compound will have unique peak positions and relative intensities in their PXRD patterns. The table below provides a hypothetical example to illustrate how PXRD data can differentiate between two distinct crystalline forms.

| Hypothetical Form I | Hypothetical Form II | ||

|---|---|---|---|

| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 11.5 | 100 |

| 15.8 | 70 | 16.1 | 30 |

| 20.1 | 90 | 22.4 | 65 |

| 25.6 | 55 | 28.9 | 40 |

Computational and Theoretical Studies of 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From this, a wide array of properties, including geometry and spectroscopic data, can be predicted. For 4-hydroxymandelic acid and its derivatives, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in elucidating their structural and spectroscopic features nih.gov.

Optimized Geometry and Vibrational Analysis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy nih.govnih.gov. Each vibrational mode can be assigned to specific motions of the atoms, such as stretching, bending, or wagging of functional groups medium.com. For example, theoretical calculations on similar molecules have helped assign the characteristic stretching frequencies for O-H, C=O, and C-H bonds researchgate.net. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computed molecular structure nih.govnih.gov. Imaginary frequencies in the calculated spectrum can indicate that the optimized structure is not a true energy minimum but rather a transition state medium.com.

A comparison of key predicted bond lengths and angles for the parent compound, mandelic acid, provides a baseline for understanding the structural impact of the 4-hydroxy substitution.

Prediction of NMR and IR Spectral Data for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid and its Derivatives

Theoretical IR spectra are generated from the vibrational analysis, where the calculated vibrational frequencies and their intensities are plotted to create a spectrum that can be directly compared with experimental data rsc.orgresearchgate.net. For related molecules, studies have shown excellent correlation between the IR spectra predicted by DFT and those measured experimentally, aiding in the definitive assignment of spectral bands nih.gov.

The following table shows a representative comparison of experimental and calculated vibrational frequencies for a related compound, illustrating the power of this predictive approach.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-hydroxymandelic acid) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.govrasayanjournal.co.in. This method is crucial for understanding how a molecule might interact with a biological target, such as an enzyme active site ajchem-a.comnih.gov.

The enzyme 4-hydroxymandelate (B1240059) synthase, which produces (S)-4-hydroxymandelic acid from 4-hydroxyphenylpyruvate, is a key biological context for this molecule researchgate.netnih.gov. Docking simulations can model the binding of 4-hydroxymandelic acid within the active site of this enzyme or related enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netmdpi.com. These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site mdpi.com. For instance, docking studies on HPPD inhibitors have highlighted the crucial role of residues like Phe424, Phe381, and various histidine and glutamate (B1630785) residues in binding mdpi.com. Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, confirming the stability of the predicted binding poses nih.govmdpi.com.

Mechanistic Insights into Chemical Reactions via Computational Pathway Analysis

Computational chemistry provides powerful tools to explore the step-by-step process of chemical reactions, known as the reaction mechanism rsc.org. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway researchgate.netrsc.org.

A prime example is the computational study of the catalytic mechanism of 4-hydroxymandelate synthase (HMS). Research in this area has used DFT to investigate how the enzyme catalyzes the hydroxylation of its substrate researchgate.net. These studies model the key intermediates, such as a highly reactive Fe(IV)=O species, and calculate the energy barriers for different potential steps. This analysis reveals the most likely sequence of events, for example, whether the reaction proceeds via an attack on the benzylic carbon or the aromatic ring researchgate.net. Such computational pathway analyses are essential for understanding enzyme function and can guide protein engineering efforts to create new biocatalysts nih.govrsc.org. The ability to calculate activation energies and entropies helps distinguish between different proposed mechanisms, such as concerted versus stepwise pathways nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity nih.govresearchgate.net. The goal is to develop a mathematical model that can predict the activity of new, untested analogues nih.gov.

While no specific QSAR studies focused solely on 4-hydroxymandelic acid analogues were identified, the methodology is widely applicable. A typical QSAR study involves several steps:

Data Set Assembly: A collection of structurally similar analogues of 4-hydroxymandelic acid with measured biological activity (e.g., enzyme inhibition) would be gathered.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model building.

The resulting QSAR model can then be used to guide the design of new analogues with potentially enhanced activity by suggesting which structural features are most important for the desired biological effect nih.gov.

Stereochemical Considerations in 2 Hydroxy 2 4 Hydroxyphenyl Acetic Acid Research

Significance of Alpha Carbon Stereochemistry in Biological Activity

The stereochemical configuration of the alpha carbon is a critical determinant of the biological activity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. In biological systems, interactions between small molecules and macromolecules like enzymes or receptors are highly dependent on the precise three-dimensional fit between them. nih.gov Since living systems are themselves composed of chiral building blocks (such as L-amino acids and D-sugars), they create a chiral environment where the two enantiomers of a chiral drug can behave as two distinct substances. nih.gov This can lead to significant differences in their pharmacological effects, metabolic pathways, and potency. nih.govresearchgate.net

For many chiral compounds, it is common for one enantiomer to exhibit the desired therapeutic effect while the other is less active, inactive, or even responsible for undesirable or toxic effects. nih.govresearchgate.net In the case of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, research has demonstrated that the two enantiomers possess different levels of biological activity. Specifically, in studies investigating the antifungal properties of the compound, the (S)-(+)-enantiomer was identified as the more potent antifungal agent compared to the (R)-(-)-enantiomer. cdnsciencepub.com This highlights that the specific spatial arrangement of the hydroxyl and carboxyl groups around the chiral alpha carbon dictates the effectiveness of its interaction with biological targets in fungal organisms. The general principle is that stereochemistry plays a pivotal role in drug action because it affects how a molecule is recognized by biological targets, such as proteins and nucleic acids. researchgate.netnih.gov

Enantioselective Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Stereoisomers

Given the differential biological activities of its enantiomers, methods for synthesizing stereochemically pure forms of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid are highly valuable. Enantioselective synthesis refers to a chemical reaction that preferentially produces one enantiomer over the other. amanote.com Several strategies have been developed for this purpose.

Chemical Synthesis: One successful approach involves the stereospecific reduction of a prochiral precursor, 4-hydroxybenzoylformic acid (2-(4'-hydroxyphenyl)-2-oxoethanoic acid). Using a chiral reducing agent, such as (R) or (S)-2,2'-dihydroxy-1,1'-binaphthyl lithium aluminum hydride (BINAL-H), allows for the targeted synthesis of either the (R) or (S) enantiomer of 4-hydroxymandelic acid. cdnsciencepub.com This method provides high enantiomeric purity, which is crucial for studying the specific effects of each isomer. cdnsciencepub.com

Biocatalytic Synthesis: Biocatalysis, which uses enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative.

Hydroxymandelate Synthase: The enzyme (S)-4-hydroxymandelate synthase can produce (S)-4-hydroxymandelic acid directly from 4-hydroxyphenylpyruvic acid. wikipedia.org Engineered yeast, Saccharomyces cerevisiae, expressing hydroxymandelate synthase from bacteria like Amycolatopsis orientalis or Nocardia uniformis, has been successfully used for the de novo biosynthesis of 4-hydroxymandelic acid from glucose. nih.gov

Multi-Enzyme Cascades: Another biocatalytic strategy involves multi-enzyme cascades. For the related compound, mandelic acid, a system combining an (R)-specific oxynitrilase and a nitrilase in E. coli has been used to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net This type of enzymatic system could be adapted for the synthesis of 4-hydroxymandelic acid enantiomers.

These methods represent key advancements in producing enantiomerically pure 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, enabling detailed investigation into their distinct biological roles.

Differential Biological Effects of D- and L-Stereoisomers

The D- and L-notation, which corresponds to the (R)- and (S)-configuration for 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, respectively, is used to distinguish between the two enantiomers and their distinct biological consequences. As established, these isomers can elicit different responses in biological systems.

The most direct evidence of differential effects comes from antifungal studies, where the (S)-enantiomer proved to be a more potent inhibitor of fungal growth than the (R)-enantiomer. cdnsciencepub.com This difference in potency underscores that the biological targets within the fungi can distinguish between the two mirror-image forms. The compound is also a known metabolite in microorganisms and humans. A bacterial strain, Pseudomonas convexa, was found to metabolize DL-mandelic acid through a pathway involving 4-hydroxymandelic acid as an intermediate, demonstrating that enzymes in this organism interact with the compound. nih.gov

In humans, 4-hydroxymandelic acid is a metabolite of synephrine (B1677852), a compound found in some citrus fruits. nih.gov A study analyzing urine after the ingestion of Citrus unshiu found both D- and L-HMA, and it was possible to monitor the time course of excretion for each enantiomer separately. nih.gov The ability to distinguish and track the enantiomers separately is crucial because it opens the door to studying whether they have different metabolic fates, rates of excretion, or other physiological effects in the human body.

| Stereoisomer | Observed Biological Effect | Source |

| (S)-4-hydroxymandelic acid | More potent antifungal agent compared to the (R)-enantiomer. | cdnsciencepub.com |

| (R)-4-hydroxymandelic acid | Less potent antifungal agent compared to the (S)-enantiomer. | cdnsciencepub.com |

| D- and L-4-hydroxymandelic acid | Found in human urine after ingestion of a source of synephrine, with distinct excretion patterns over time. | nih.gov |

| DL-4-hydroxymandelic acid | Metabolized by Pseudomonas convexa as part of the mandelic acid degradation pathway. | nih.gov |

Impact of Stereochemistry on Molecular Interactions with Biological Targets

The underlying reason for the differential biological effects of enantiomers lies in their distinct molecular interactions with chiral biological targets like enzymes and receptors. The "three-point interaction" model provides a fundamental explanation: for a chiral molecule to be distinguished by a chiral binding site, a minimum of three points of interaction are required. nih.gov One enantiomer will be able to align its corresponding groups (e.g., A, B, and C) with the complementary sites on the receptor (a, b, and c), forming a stable complex and triggering a biological response. nih.gov Its mirror image, however, will not be able to achieve this optimal three-point fit, resulting in a weaker interaction and diminished or no activity. nih.gov